beta-Rhodomycinone

Description

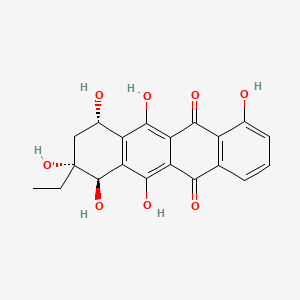

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7S,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUMQVUWZOLAQN-RNFJLKLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198214 | |

| Record name | beta-Rhodomycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5012-65-7 | |

| Record name | beta-Rhodomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005012657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Rhodomycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Beta Rhodomycinone

Identification and Characterization of Biosynthetic Gene Clusters for Rhodomycinones

The genetic blueprints for the production of rhodomycinones, including beta-rhodomycinone, are located in biosynthetic gene clusters (BGCs) within the genomes of producing organisms, primarily bacteria of the genus Streptomyces. jic.ac.uk These clusters are organized groups of genes that code for the enzymes and regulatory proteins required for the synthesis of a specific secondary metabolite. jic.ac.uk

In Streptomyces violaceus, the gene cluster responsible for β-rhodomycin biosynthesis has been identified and characterized. A key gene within this cluster is rhoG, which encodes a glycosyltransferase. nih.gov Sequencing analysis has revealed that rhoG is situated within a larger cluster of genes dedicated to the biosynthesis of the deoxysugar moiety that is ultimately attached to the rhodomycinone aglycone. nih.gov The disruption of the rhoG gene leads to the complete cessation of β-rhodomycin production and the accumulation of its precursor, ε-rhodomycinone, confirming its essential role in the glycosylation step of the pathway. nih.gov

Similarly, the biosynthesis of related anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) in Streptomyces peucetius involves a well-characterized gene cluster containing the dnm genes. These genes are responsible for the synthesis of the sugar component, TDP-L-daunosamine, and its subsequent attachment to the aglycone. nih.gov The high degree of similarity among anthracycline BGCs allows for a comparative understanding of the genes involved in rhodomycinone biosynthesis.

Table 1: Key Genes in Rhodomycinone Biosynthesis

| Gene | Organism | Encoded Protein/Function | Reference |

|---|---|---|---|

| rhoG | Streptomyces violaceus | Glycosyltransferase responsible for attaching the sugar moiety to ε-rhodomycinone. | nih.gov |

| dnmL, dnmM | Streptomyces peucetius | Glucose-1-phosphate thymidylyltransferase and TDP-glucose-4,6-dehydratase, involved in deoxysugar precursor synthesis. | nih.gov |

| dnmJVUTS | Streptomyces peucetius | Genes encoding the minimal enzymatic machinery for L-daunosamine biosynthesis and attachment. | nih.gov |

| rdmB | Streptomyces purpurascens | Aclacinomycin-10-hydroxylase, involved in late-stage oxidation. | nih.gov |

| rdmC | Streptomyces purpurascens | Aclacinomycin methyl esterase, involved in tailoring reactions. | nih.gov |

Enzymatic Steps and Catalytic Mechanisms in this compound Biogenesis

The formation of this compound from simple precursors is a multi-step enzymatic cascade. This process begins with the creation of a polyketide chain, which then undergoes a series of modifications to yield the final tetracyclic structure.

The biosynthesis of rhodomycinones is initiated by type II polyketide synthases (PKSs). nih.gov These are multi-enzyme complexes that catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units, to form a linear polyketide chain. nih.govnih.gov The process is analogous to fatty acid synthesis but with key differences that lead to the generation of a poly-β-keto chain. nih.gov The length of the polyketide chain is determined by the PKS complex. For anthracyclines, a decaketide backbone is typically assembled.

Following the assembly of the linear polyketide chain, a series of cyclization and aromatization reactions occur to form the characteristic four-ringed anthracycline core. This process is catalyzed by a set of tailoring enzymes, including cyclases and aromatases. nih.gov These enzymes ensure the correct folding of the polyketide chain and catalyze the intramolecular aldol (B89426) condensations that lead to the formation of the ring system with specific stereochemistry. researchgate.net The precise mechanisms of these cyclases dictate the regiospecificity of ring formation, which is crucial for the subsequent enzymatic modifications.

A critical step in the biosynthesis of many bioactive anthracyclines is the attachment of one or more sugar moieties to the aglycone core, a process known as glycosylation. nih.govfrontiersin.org In the biosynthesis of β-rhodomycin, the aglycone ε-rhodomycinone is glycosylated. nih.gov This reaction is catalyzed by specific glycosyltransferases, such as the RhoG protein in Streptomyces violaceus. nih.gov These enzymes recognize the aglycone substrate and a nucleotide-activated deoxysugar, such as TDP-L-daunosamine, and catalyze the formation of a glycosidic bond. nih.gov The sugar components themselves are synthesized from primary metabolites through a dedicated pathway encoded by genes within the biosynthetic cluster. nih.govnih.gov The presence and nature of the sugar moieties are often essential for the biological activity of the final anthracycline compound. nih.gov

After the initial formation and glycosylation of the anthracycline scaffold, a series of late-stage tailoring reactions occur to produce the final rhodomycin (B1170733) structures. These modifications are carried out by enzymes such as hydroxylases, oxidoreductases, and methyltransferases. nih.govnih.gov

For instance, in Streptomyces purpurascens, the enzyme RdmE (aklavinone-11-hydroxylase) is responsible for the hydroxylation of aklavinone (B1666741) to produce ε-rhodomycinone. nih.gov This enzyme has also been shown to hydroxylate 11-deoxy-beta-rhodomycinone to yield this compound. nih.gov Other enzymes, such as RdmB (aclacinomycin-10-hydroxylase) and RdmC (aclacinomycin methyl esterase), are involved in modifications at other positions of the anthracycline core. nih.gov These late-stage modifications contribute to the structural diversity of the rhodomycin family of compounds.

Table 2: Key Enzymes and Reactions in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Reference |

|---|---|---|---|

| Polyketide Synthase (Type II) | - | Iterative condensation of malonyl-CoA to form a linear polyketide chain. | nih.gov |

| Cyclase/Aromatase | DpsF, DpsY, DnrD | Stereoselective cyclization and aromatization of the polyketide chain to form the tetracyclic core. | nih.gov |

| Glycosyltransferase | RhoG | Glycosylation of ε-rhodomycinone. | nih.gov |

| Hydroxylase | RdmE (Aklavinone-11-hydroxylase) | Hydroxylation of aklavinone to ε-rhodomycinone and 11-deoxy-beta-rhodomycinone to this compound. | nih.gov |

| Oxygenase | DnrG, DnrF | Oxygenation reactions on the anthracycline scaffold. | nih.gov |

Regulation of this compound Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound in Streptomyces is tightly regulated to coincide with specific stages of the bacterial life cycle, often during stationary phase. nih.govfrontiersin.org This regulation occurs at multiple levels and involves a complex interplay of pathway-specific and global regulatory proteins.

The expression of the biosynthetic genes for rhodomycinones is often controlled by a pathway-specific transcriptional activator, which is typically encoded by a gene located within the BGC itself. frontiersin.org These regulators can be responsive to various internal and external signals, including nutrient limitation and the accumulation of small signaling molecules. frontiersin.orgfrontiersin.org For example, hormone-like signaling molecules, known as autoregulators, can bind to specific receptor proteins and trigger a cascade that leads to the activation of antibiotic biosynthesis. frontiersin.org Additionally, the final products or intermediates of the biosynthetic pathway can sometimes act as feedback regulators, fine-tuning their own production. frontiersin.org This intricate regulatory network ensures that the energetically expensive process of antibiotic production is carried out efficiently and at the appropriate time.

Biotransformation and Enzymatic Modifications of this compound Analogs

The structural modification of this compound and its analogs through biotransformation is a key strategy for generating novel anthracycline derivatives with potentially improved therapeutic properties. mdpi.com These modifications are often carried out by enzymes originating from the secondary metabolic pathways of various Streptomyces species, the natural producers of many anthracyclines. mdpi.comfrontiersin.org These enzymatic reactions offer high regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis alone. oup.com

Research into the enzymatic modification of rhodomycinone analogs has largely focused on the gene products of rhodomycin biosynthesis clusters. For instance, enzymes encoded by the rdm gene cluster from Streptomyces purpurascens have been shown to tailor various rhodomycinone precursors and related aclacinomycins. oup.comnih.gov

One of the key enzymes in this process is RdmE, an aklavinone-11-hydroxylase. oup.comnih.gov In addition to its role in the biosynthesis of ε-rhodomycinone from aklavinone, RdmE has been demonstrated to catalyze the hydroxylation of 11-deoxy-β-rhodomycinone to form β-rhodomycinone. oup.comnih.gov This conversion occurs both in vivo and in vitro, with studies indicating that 11-deoxy-β-rhodomycinone is a more favorable substrate for this transformation than aklavinone. oup.com This suggests that the presence of a hydroxyl group at C-10, as opposed to a carbomethoxyl group, facilitates the subsequent hydroxylation at C-11. oup.com

Further modifications of related analogs are catalyzed by other enzymes from the same cluster. RdmC, an aclacinomycin methyl esterase, and RdmB, an aclacinomycin-10-hydroxylase, act on glycosylated derivatives. oup.comnih.gov For example, RdmC converts aclacinomycin T to 15-demethoxyaclacinomycin T, which is then a substrate for RdmB, leading to the formation of 10-decarbomethoxyaclacinomycin T and subsequently rhodomycin B. oup.comnih.gov The efficiency of these enzymes is highest on monosaccharide derivatives like aclacinomycin T, with a significant decrease in activity observed on analogs with two or three sugar moieties. nih.gov

The following table summarizes the enzymatic modifications of this compound analogs and related compounds by enzymes from the S. purpurascens rdm gene cluster.

| Enzyme | Substrate | Product | Modification Type |

| RdmE (aklavinone-11-hydroxylase) | 11-deoxy-β-rhodomycinone | β-rhodomycinone | Hydroxylation |

| RdmE (aklavinone-11-hydroxylase) | Aklavinone | ε-rhodomycinone | Hydroxylation |

| RdmC (aclacinomycin methyl esterase) | Aclacinomycin T | 15-demethoxyaclacinomycin T | Demethylation |

| RdmB (aclacinomycin-10-hydroxylase) | 15-demethoxyaclacinomycin T | 10-decarbomethoxyaclacinomycin T | Decarboxylation & Hydroxylation |

These enzymatic transformations highlight the potential for combinatorial biosynthesis and biocatalysis to create a diverse array of rhodomycinone derivatives. mdpi.com By utilizing these specific enzymes, it is possible to introduce targeted modifications to the aglycone structure, which can influence the biological activity of the resulting compounds. nih.gov Further research into the substrate specificity and catalytic mechanisms of these and other related enzymes will continue to expand the toolbox for generating novel anthracycline analogs. nih.gov

Chemical Synthesis and Derivatization Strategies for Beta Rhodomycinone and Analogs

Total Synthesis Approaches to the beta-Rhodomycinone Aglycone Moiety

The total synthesis of the this compound aglycone is a complex undertaking, requiring precise control over multiple stereocenters and functional groups within a rigid tetracyclic framework.

Regioselective and Stereoselective Synthetic Methodologies

Significant progress has been made in achieving regioselective and stereoselective control during the synthesis of anthracyclinone aglycones, including rhodomycinones. One notable strategy involves the use of chiral AB- and CD-building blocks that are coupled regioselectively to construct the tetracyclic system rsc.org. For example, the first asymmetric synthesis of (-)-γ-rhodomycinone was reported using a novel regioselective coupling reaction between chiral building blocks rsc.org. The stereochemistry of the secondary alcohols within the molecule is crucial and has been addressed through stereoselective reductions and the use of chiral auxiliaries or reagents rsc.org. Furthermore, the synthesis of specific sugar moieties, such as L-daunosamine, has also seen advancements in stereoselective synthesis jst.go.jp.

Semi-Synthesis and Late-Stage Derivatization of this compound

Semi-synthesis, which involves modifying naturally occurring or readily accessible precursors, offers a more practical route to a diverse range of this compound analogs. This approach leverages the existing complex structure of the aglycone or glycosylated forms.

Strategies for Glycosidic Linkage Formation

The formation of the glycosidic linkage, connecting the sugar moiety (typically daunosamine) to the aglycone core, is a critical step in the synthesis of active anthracycline antibiotics. Various glycosylation methods have been employed, with a focus on achieving high regioselectivity and stereoselectivity, often favoring the biologically relevant α-linkage.

Imidate Donors: Benzoylated imidate donors have proven highly effective for the stereo- and regioselective glycosylation of anthracyclines, including 4-deoxy-ε-rhodomycinone derivatives. These methods offer high efficiency and operational simplicity researchgate.netnih.gov. For instance, using benzoylated glucose trichloroacetimidate (B1259523) as a donor resulted in improved stereoselectivity, yielding a mixture of glucosides with a favorable α:β ratio researchgate.net. Acetylated imidate donors were found to be less effective in terms of stereoselectivity researchgate.net.

Other Methods: Koenigs-Knorr conditions have also been utilized for the glycosidation of anthracyclinones with appropriate sugars researchgate.net.

Enzymatic Glycosylation: Combinatorial biosynthetic systems employing glycosyltransferases have emerged as powerful tools for generating novel glycosylated derivatives. These systems can convert aglycones like ε-rhodomycinone into various glycosylated products by using engineered enzymes and nucleotide-activated deoxysugars mdpi.comresearchgate.netmdpi.comdovepress.com.

Table 1: Glycosylation Methods and Stereoselectivity

| Glycosylation Donor/Method | Aglycone Substrate | Reported α:β Ratio (approx.) | Key Features | References |

| Benzoylated glucose trichloroacetimidate | 4-deoxy-ε-rhodomycinone | 1:25 | High efficiency, regioselectivity, stereoselectivity, operational simplicity | researchgate.netnih.gov |

| Acetylated imidate donor | Various anthracyclines | 1:5 | Moderate stereoselectivity | researchgate.net |

| Koenigs-Knorr conditions | 4-demethoxy-9-hydroxymethyl-9-deacetyl daunorubicinone | N/A | Used for glycosidation with various sugars | researchgate.net |

| Trimethylsilyl triflate (with specific donors) | ε-rhodomycinone | High yield (α-glycosyl) | Used for synthesis of 7-O-glycosyl derivatives | nih.gov |

| Glycosyltransferases (enzymatic) | ε-rhodomycinone | N/A | Combinatorial biosynthesis, production of unnatural glycosides | mdpi.comresearchgate.netmdpi.comdovepress.com |

Modifications of the Aglycone Core

Modifications to the aglycone core of this compound are central to generating analogs with altered pharmacological properties. These modifications often target specific hydroxyl groups or introduce new functionalities.

Hydroxylation: The hydroxylation at the C-11 position is a key step in the biosynthesis of ε-rhodomycinone from aklavinone (B1666741), catalyzed by enzymes like RdmE escholarship.orgacs.org.

Methylation: The methylation of the 4-OH group of β-rhodomycinone has been achieved to synthesize 4-O-methyl-β-rhodomycinone derivatives, which can then be further glycosylated researchgate.net.

Functional Group Elaboration: Strategies have been developed to elaborate functionalities at positions C-7 and C-9 of the aglycone, which are critical sites for glycosylation and other modifications researchgate.netbiomedpharmajournal.org. For example, modifications at the C-7 position are common for glycosidic linkage formation nih.gov.

Table 2: Aglycone Modifications and Resulting Analogs

| Modification Site | Type of Modification | Resulting Aglycone/Analog Class | Key Reagents/Enzymes | References |

| C-11 | Hydroxylation | ε-rhodomycinone | RdmE, DnrF | escholarship.orgacs.org |

| 4-OH | Methylation | 4-O-methyl-β-rhodomycinone | MeI/Cs₂CO₃ | researchgate.net |

| C-7 | Glycosylation | 7-O-glycosylated derivatives | Various donors | researchgate.netnih.govnih.gov |

| C-9 | Elaboration | Modified analogs | Various methods | researchgate.netbiomedpharmajournal.org |

Introduction of Novel Substituents and Linkers

The introduction of novel substituents and linkers allows for fine-tuning of the biological activity and physicochemical properties of this compound derivatives.

Sugar Moiety Modifications: Beyond glycosylation, modifications to the sugar residues themselves are common. For instance, replacing the 3'-amino group in the sugar with a hydroxyl group has been explored researchgate.net. The synthesis of derivatives with different sugar residues or modified sugar chains is also a significant area of research mdpi.comresearchgate.netdovepress.com.

Aglycone Substitutions: The introduction of novel substituents onto the aglycone core, such as the 4-O-methyl group, can alter the compound's properties researchgate.net. Furthermore, the synthesis of 4-demethoxy analogs and other structural variations has been reported researchgate.net.

Linker Strategies: While not explicitly detailed for this compound in the provided snippets, the general concept of introducing linkers is a common strategy in medicinal chemistry for creating prodrugs or conjugating molecules, which could be applied to this compound derivatives for targeted delivery or altered pharmacokinetic profiles. The synthesis of 3'-morpholinyl derivatives represents an example of introducing new functional groups onto the sugar moiety nih.gov.

Compound List:

β-Rhodomycinone

Rhodomycinones

Daunomycinone

Ciclamycin 0

Ciclamycin-daunomycin hybrid

Adriamycin

Daunorubicin (B1662515) (Daunomycin)

4-Deoxy-ε-rhodomycinone

Steffinycinone

Daunosamine (B1196630) chloride

ε-Rhodomycinone (Epsilon-rhodomycinone)

Aklavinone

γ-Rhodomycinone

4-Dehydroxy-l-hydroxy-γ-rhodomycinone

4-O-Methyl-β-rhodomycinone

4-O-Methyl-10-O-trifluoroacetyl-β-rhodomycinone

7-O-α-L-Daunosaminyl-4-O-methyl-β-rhodomycinone

7-O-α-L-Daunosaminyl-β-rhodomycinone

7-O-α-L-Daunosaminyl-ε-isorhodomycinone

7-O-α-L-Rhodosaminyl-ε-isorhodomycinone

ε-Isorhodomycinone

ε-Rhodomycinone (epsilon-RMN)

ε-Isorhodomycinone (epsilon-isoRMN)

3'-Morpholinyl-epsilon-(iso)rhodomycins

1-O-tert-Butyldimethylsilyl-2,3-6-trideoxy-4-O-p-nitrobenzoyl-3-trifluoroacetamido-beta-L-lyxo-hexopyranose

2,3,6-Trideoxy-4-O-p-nitrobenzoyl-3-trifluoroacetamido-L-lyxo-hexopyrano se

1,4-Bis-O-p-nitrobenzoyl-3-N-trifluoroacetyl-L-daunosamine

Epirubicin

Idarubicin

Carminomycin

Cyclopenta-annulated anthraquinones

Mono- and bis-hydroxyalkyl-anthraquinones

Chemoenzymatic Synthesis of this compound and Related Glycosides

Chemoenzymatic synthesis represents a powerful strategy for producing complex glycosylated natural products like this compound derivatives. This approach synergistically combines the precision of chemical synthesis for constructing the aglycone with the high specificity and efficiency of enzymes for catalyzing glycosylation reactions. Glycosylation is a critical step in the biosynthesis of many bioactive anthracyclines, including this compound, where sugar residues significantly influence their pharmacological properties oup.comcsic.esoup.com.

Glycosyltransferases (GTFs) are key enzymes responsible for transferring activated sugar donors (e.g., nucleotide-activated sugars) to acceptor molecules, such as the this compound aglycone or its precursors oup.comcsic.es. For instance, studies have identified GTF genes, such as rhoG, involved in the glycosylation of O-rhodomycinone to produce L-rhodomycin, indicating that similar enzymatic machinery is crucial for this compound biosynthesis oup.comoup.com. These enzymes can catalyze the transfer of specific deoxyaminosugars to defined positions on the aglycone, such as C-7 and C-10, leading to the formation of the diglycosidic structure characteristic of beta-Rhodomycin oup.com.

The chemoenzymatic approach can involve the chemical synthesis of the this compound aglycone, followed by enzymatic glycosylation using isolated enzymes or whole-cell biocatalysts csic.esresearchgate.net. Alternatively, biosynthetic pathways can be engineered in heterologous hosts to produce specific glycosylated products. For example, genetic engineering of Streptomyces strains has been employed to generate hybrid anthracyclines, including glycosides of this compound, by introducing relevant gene clusters researchgate.net. This integration of chemical and enzymatic steps allows for precise control over the glycosylation pattern, which is often challenging to achieve through purely chemical methods due to the stereochemical complexity of sugars and the presence of multiple reactive functional groups on the aglycone csic.esresearchgate.net.

Combinatorial Chemistry and Directed Evolution Approaches for this compound Analog Generation

The generation of diverse this compound analogs is crucial for exploring structure-activity relationships and discovering compounds with enhanced therapeutic potential. Combinatorial biosynthesis and directed evolution offer powerful tools for achieving this goal, moving beyond traditional chemical modification.

Combinatorial Biosynthesis: This approach leverages the modular nature of biosynthetic pathways, particularly polyketide synthases (PKSs) and glycosyltransferases, to create novel molecular architectures. By combining genes from different biosynthetic gene clusters or by modifying existing genes, researchers can generate libraries of hybrid anthracyclines. For example, engineered Streptomyces venezuelae strains have been utilized as a platform for combinatorial biosynthesis to convert exogenous aglycones, such as ε-rhodomycinone, into various glycosylated doxorubicin (B1662922) analogs researchgate.netnih.govdovepress.com. This involves heterologously expressing genes responsible for deoxysugar biosynthesis and transfer, thereby altering the glycosylation pattern of the anthracycline core.

Furthermore, metabolic engineering strategies have been employed to functionalize the anthracyclinone scaffold itself. By engineering multioxygenase cassettes or swapping PKS enzymes, researchers have achieved regioselective C-H oxygenation, leading to the production of novel anthracyclinone analogs. For instance, studies have reported the generation of this compound analogs through the expression of specific genes (e.g., rdmE, rdmC, rdmB) that catalyze hydroxylation reactions, yielding compounds with modified aglycones acs.org. These efforts have resulted in the production of numerous anthracyclinones, including novel hydroxylated derivatives, demonstrating the power of combinatorial biosynthesis in expanding structural diversity acs.org.

Directed Evolution: Directed evolution is a powerful enzyme engineering technique that iteratively improves the catalytic properties of enzymes through cycles of mutagenesis and selection. This approach can be applied to enzymes involved in this compound biosynthesis or modification, such as glycosyltransferases, hydroxylases, or PKS tailoring enzymes, to enhance their activity, alter their substrate specificity, or improve their stability researchgate.netethz.chacs.org. By evolving these enzymes, it becomes possible to synthesize unnatural glycosylation patterns or to modify the aglycone in novel ways, thereby generating a wider array of this compound analogs. For example, directed evolution can be used to optimize the substrate promiscuity of glycosyltransferases, enabling them to attach a broader range of sugars to the this compound aglycone or to accept modified aglycone substrates researchgate.net.

Mutasynthesis: Mutasynthesis is another strategy for analog generation that involves using mutant strains deficient in specific biosynthetic pathways. These mutants are then fed with synthetic precursor analogs, which are incorporated into the final product, leading to the formation of novel compounds psu.edu. This method allows for the introduction of non-natural building blocks into the this compound structure, thereby creating a diverse set of derivatives.

Data Table: Examples of Engineered this compound Analogs and Associated Enzymes

| Analog | Precursor Substrate | Key Enzymes Involved in Modification | Nature of Modification | Reported Production Titer (approx.) |

| 25 | 1 | RdmE, EamC/RdmC, RdmB | 11-hydroxylation | 30.3 ± 10 mg/L |

| 26 | 4 | RdmE, EamC/RdmC, RdmB | 10-hydroxylation | 9.3 ± 4 mg/L |

Note: Substrates 1 and 4 refer to specific chemical structures used in the cited research acs.org. The enzymes RdmE, EamC/RdmC, and RdmB are involved in the hydroxylation pathways.

List of Compound Names Mentioned:

this compound

O-rhodomycinone

ε-rhodomycinone

L-rhodomycin

Doxorubicin

Aclacinomycin A

Aclarubicin

Daunorubicin

Sipanmycin

Narbonmycin

Advanced Structural Analysis and Elucidation Methodologies

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic techniques provide detailed information about the molecular structure by analyzing the interaction of compounds with electromagnetic radiation or by measuring their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For beta-Rhodomycinone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to confirm its structure and assign specific atoms.

1D NMR (¹H and ¹³C NMR): These techniques provide information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts and splitting patterns observed in ¹H NMR spectra, along with the ¹³C NMR data, offer initial clues about the types of functional groups and the connectivity of atoms within the molecule. nih.govnih.govresearchgate.netmdpi.com

2D NMR Spectroscopy: To establish definitive structural assignments and confirm connectivity, advanced 2D NMR experiments are critical. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY: This experiment reveals proton-proton couplings, mapping out the proton framework of the molecule. nih.govmdpi.com

HSQC: This technique correlates protons directly bonded to carbons, providing information about the carbon-hydrogen framework and aiding in the assignment of ¹³C NMR signals. nih.govnih.govmdpi.com

These combined NMR datasets allow for the unambiguous assignment of each atom in this compound, confirming its identity and distinguishing it from related compounds. nih.govnih.govresearchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound and for providing insights into its structure through fragmentation patterns.

Molecular Formula Determination: MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can accurately determine the mass-to-charge ratio (m/z) of ions. This allows for the calculation of the molecular weight and, with high-resolution MS, the precise molecular formula. For instance, gamma-rhodomycinone, structurally related to this compound, has shown a pseudomolecular ion peak at m/z 369.09 (M-H) corresponding to the molecular formula C₂₀H₁₈O₇. researchgate.net Similar analyses are applied to this compound. nih.govnih.govresearchgate.net

Fragmentation Analysis: Upon ionization, molecules can fragment into smaller ions. Analyzing these fragment ions provides critical structural information. Common fragmentation mechanisms include alpha-cleavage, beta-cleavage, and rearrangements like the McLafferty rearrangement. aaup.edulcms.czslideshare.netlibretexts.org The specific fragmentation patterns observed in the mass spectrum of this compound help to confirm the presence of characteristic substructures, such as carbonyl groups and aromatic systems, which are typical of anthracyclines. slideshare.netresearchgate.net Understanding these patterns is key to distinguishing this compound from isomers or related compounds. aaup.edulcms.czslideshare.netlibretexts.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify functional groups within a molecule by detecting the absorption or scattering of infrared light at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular fingerprint that can confirm the presence of key functional groups. For compounds like this compound, which are anthracyclines, characteristic absorption bands are expected.

Hydroxyl groups (-OH): Typically observed in the region of 3400-3300 cm⁻¹. researchgate.net

Carbonyl groups (C=O): Ketonic or ester carbonyls often appear around 1740 cm⁻¹, while hydrogen-bonded carbonyls can show shifts. researchgate.net

Quinone System: The quinone moiety, characteristic of anthracyclines, exhibits absorptions in the region of 1560–1680 cm⁻¹. researchgate.net

These characteristic bands help in confirming the presence of hydroxyl, carbonyl, and quinone functionalities within the this compound structure. researchgate.netresearchgate.netgoogle.com

X-ray Crystallography of this compound and its Co-Crystallized Complexes

Elucidation of Three-Dimensional Conformations

While specific crystal structure data for this compound itself was not detailed in the provided snippets, X-ray crystallography is a standard method for determining the three-dimensional conformations of molecules. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically processed to reconstruct the electron density map, revealing the atomic positions. anton-paar.com For complex molecules like anthracyclines, understanding their specific conformations in the solid state is crucial, as subtle differences in bond angles and dihedral angles can influence their interactions and properties. Related studies on anthracycline biosynthesis enzymes, such as RdmB, have involved determining their crystal structures, providing insights into the structural context of anthracycline pathways. researchgate.netpnas.org The general principles of X-ray crystallography are well-established for obtaining high-resolution structural data. anton-paar.comsci-hub.se

Structural Insights into Molecular Interactions

X-ray crystallography is also invaluable for studying how molecules interact with each other, particularly when crystals are formed from complexes of the target molecule with other substances, such as proteins or DNA. Although specific co-crystallization studies involving this compound were not detailed in the provided search results, this methodology is widely applied to understand drug-target interactions. By analyzing the atomic positions within a co-crystal, researchers can identify specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking interactions, that mediate molecular recognition. researchgate.netmdpi.comuniversiteitleiden.nl Such insights are fundamental for understanding the mechanism of action of compounds like this compound, even if the direct crystallization of this compound with its biological targets has not been explicitly reported in the provided snippets. Studies on enzymes involved in the biosynthesis of beta-rhodomycin, such as RdmB, have provided structural data on enzyme-cofactor interactions and enzyme-substrate binding, indirectly illustrating the types of structural insights gained from crystallographic studies in this field. researchgate.netpnas.org

Compound List

this compound

gamma-Rhodomycinone

Aclacinomycin A

10-epi-aclacinomycin A

4-O-methylaclacinomycin A

Oxaunomycin

Baumycin

(+)-4-demethoxydaunorubicin

Genistein

11-deoxy-β-rhodomycin A

15-demethoxy-ε-rhodomycin

beta-D-glucose

L-daunosamine

beta-Ionone

alpha-Ionone

gamma-Ionone

beta-Lapachone

Molecular Mechanisms of Action and Biological Interactions Excluding Clinical Outcomes

Interaction with Nucleic Acids (DNA and RNA)

The planar aromatic structure of beta-Rhodomycinone is characteristic of molecules that interact with nucleic acids, forming the basis of its primary mechanism of action.

This compound, as a member of the anthracycline family, is believed to interact with DNA primarily through intercalation, a process where the planar ring system of the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is a well-established mechanism for many anthracyclines and is supported by studies on related compounds. nih.govmdpi.complos.org The intercalation process is driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the molecule and the DNA base pairs.

Table 1: Comparative DNA Binding of Rhodomycin-type Anthracyclines

| Compound | Relative Binding Affinity | Correlation with Antimicrobial Activity |

|---|---|---|

| Iremycin | Lowest | Lowest |

| beta-Rhodomycin-I | Intermediate | Intermediate |

| beta-Rhodomycin-II | Highest | Highest |

Data derived from comparative studies on Bacillus subtilis. nih.gov

Anthracyclines are well-documented inhibitors of topoisomerase enzymes, which are crucial for managing DNA topology during replication, transcription, and recombination. wikipedia.orgnih.govnih.govyoutube.com These enzymes, classified as Topoisomerase I (TopI) and Topoisomerase II (TopII), create transient breaks in the DNA backbone to allow for the relaxation of supercoils and the untangling of DNA strands. wikipedia.orgnih.gov Topoisomerase inhibitors can act as "poisons" by stabilizing the transient complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand(s) and leads to the accumulation of DNA breaks. wikipedia.orgnih.gov

While direct experimental studies specifically detailing the inhibition of Topoisomerase I and II by this compound are not prevalent in the reviewed literature, its structural similarity to other potent anthracycline topoisomerase inhibitors strongly suggests that it likely shares this mechanism of action. The intercalation of the anthracycline molecule into the DNA can interfere with the topoisomerase-DNA complex, thereby inhibiting the enzyme's function. This inhibition is a critical aspect of the biological activity of many anthracyclines. mdpi.com

The dual action of DNA intercalation and topoisomerase inhibition by anthracyclines has profound consequences for DNA replication and transcription. By inserting into the DNA helix, intercalating agents can create a physical barrier that obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting the synthesis of new DNA and RNA molecules. mdpi.comembopress.orgembopress.org

Furthermore, the inhibition of topoisomerases disrupts the necessary management of DNA supercoiling that occurs ahead of the replication fork and during transcription. embopress.orgnih.gov Topoisomerase II poisons, for instance, can trap the enzyme on the DNA, leading to replication fork stalling. embopress.orgembopress.org This can result in the collapse of the replication fork and the formation of double-strand breaks, which are highly cytotoxic lesions. nih.govnih.govresearchgate.netembopress.orgresearchgate.net Consequently, the processes of both DNA replication and transcription are severely hampered, leading to a halt in cell proliferation and function. Although direct studies on this compound's specific impact on replication forks and transcriptional machinery are limited, its presumed activities as an intercalator and topoisomerase inhibitor point towards a significant disruption of these fundamental cellular processes.

Interaction with Cellular Proteins and Enzymes (Beyond Topoisomerases)

In addition to its interactions with nucleic acids, the biological effects of this compound may also be mediated through its interactions with other cellular proteins and enzymes.

Information regarding the specific modulation of kinase pathways, such as the Protein Kinase C (PKC) or Rho-kinase (ROCK) pathways, by this compound is not available in the currently reviewed scientific literature. nih.govmdpi.comwikipedia.orgnih.govnih.govucsd.edunih.govabclonal.comgenecards.orgguidetopharmacology.org These pathways are critical in regulating a multitude of cellular processes, and their interaction with small molecules can have significant biological outcomes. Further research is required to determine if this compound has any direct or indirect effects on these or other kinase signaling cascades.

Anthracyclines are known to be substrates for various reductase enzymes, particularly those belonging to the aldo-keto reductase (AKR) superfamily. nih.govresearchgate.net These enzymes can metabolize the carbonyl groups present in the anthracycline structure. For instance, the anticancer drug doxorubicin (B1662922) is inactivated by AKR1C3 through the reduction of its C-13 carbonyl group to a hydroxy metabolite, doxorubicinol. researchgate.net This metabolic inactivation is a recognized mechanism of drug resistance in cancer cells. nih.govresearchgate.net

Given the structural similarities, it is plausible that this compound is also a substrate for and potentially an inhibitor of certain aldo-keto reductases or other metabolic enzymes. Such interactions could influence the bioavailability and activity of this compound within the cell. However, specific studies detailing the inhibition of reductases or other metabolic enzymes by this compound are not extensively covered in the available literature.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction at the Cellular Level

This compound, as a member of the anthracycline class of compounds, is implicated in the generation of reactive oxygen species (ROS) at the cellular level, a mechanism that contributes to its biological activity. The fundamental structure of anthracyclines facilitates redox cycling, a process central to ROS production. While direct studies detailing the specific ROS generation by this compound are not extensively available, the mechanism can be inferred from the well-documented activities of structurally related anthracyclines and their aglycones.

The quinone moiety within the this compound structure is the primary site for this activity. It can undergo a one-electron reduction to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase. In the presence of molecular oxygen, this semiquinone radical can donate an electron to oxygen, regenerating the parent quinone and forming a superoxide (B77818) anion radical (O₂⁻). This process, known as futile cycling, can be repeated, leading to a significant accumulation of superoxide anions.

These superoxide anions can then be converted to other forms of ROS, either spontaneously or through enzymatic action by superoxide dismutase (SOD), resulting in the formation of hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents that can damage a wide range of cellular macromolecules, including lipids, proteins, and nucleic acids. This cascade of events leads to a state of oxidative stress within the cell.

Research on Cosmomycin D, an anthracycline that contains a this compound aglycone, supports this mechanism. Studies have suggested that its mode of action includes the induction of ROS. nih.gov The cardiotoxicity associated with anthracyclines, in general, is also thought to involve these direct pathways of ROS generation. researchgate.net This body of evidence strongly suggests that this compound contributes to cellular oxidative stress through the redox cycling of its quinone structure.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cellular Models

This compound and its glycosides have been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in various cellular models. These actions are critical to its biological effects and are mediated through complex signaling pathways.

Activation of Caspase Pathways

The induction of apoptosis by compounds containing the this compound scaffold is largely dependent on the activation of caspases, a family of proteases that execute the apoptotic program. Evidence from studies on Cosmomycin D, which features a this compound aglycone, demonstrates a clear caspase-dependent apoptotic mechanism. nih.gov

The process is often initiated by cellular damage, such as DNA damage caused by ROS. This can trigger the intrinsic apoptotic pathway. In this pathway, DNA damage leads to the activation of initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The involvement of this pathway is further substantiated by findings that the broad-spectrum caspase inhibitor Z-VAD-FMK can strongly inhibit the apoptosis induced by Cosmomycin D. phorteeducacional.com.br This indicates that the apoptotic signal is transduced through the caspase cascade. Furthermore, the activity of these compounds has been associated with the modulation of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. upol.cz

Table 1: Key Caspases in this compound-Related Apoptosis

| Caspase Type | Specific Caspase | Role in Apoptosis |

|---|---|---|

| Initiator | Caspase-9 | Activated by cellular stress (e.g., DNA damage); activates executioner caspases. nih.gov |

| Executioner | Caspase-3 | Cleaves key cellular proteins, leading to cell disassembly. nih.gov |

| Executioner | Caspase-7 | Works in concert with Caspase-3 to execute apoptosis. nih.gov |

Perturbation of Cell Cycle Checkpoints

In addition to inducing apoptosis, this compound and related quinone compounds can disrupt the cell cycle, preventing cell proliferation. This is achieved by activating cell cycle checkpoints, which are regulatory pathways that halt cycle progression in response to cellular stress or damage.

Studies on the broader class of quinones suggest that these compounds can induce cell cycle arrest in either the G1 or G2/M phase. researchgate.net The arrest is often linked to the induction of cyclin-dependent kinase inhibitors, such as p21. researchgate.netresearchgate.net The p21 protein can inhibit the activity of cyclin-CDK complexes that are necessary for the cell to transition through the G1/S and G2/M checkpoints.

While direct studies on this compound are limited, research on related rhodomycin (B1170733) derivatives has shown an arrest in the G2/M phase, which correlates with p21 induction. researchgate.net Activation of the p21 gene is a known mechanism for promoting apoptosis and inhibiting cell proliferation. By causing an accumulation of cells at these checkpoints, this compound-containing compounds prevent damaged cells from replicating, providing an opportunity for DNA repair or, if the damage is too severe, shunting the cell towards apoptosis.

Table 2: Cell Cycle Checkpoints Affected by this compound and Related Compounds

| Checkpoint | Key Regulatory Protein | Outcome of Perturbation |

|---|---|---|

| G1 Phase | p21 | Prevents entry into the S phase (DNA replication). researchgate.net |

| G2/M Phase | p21 | Prevents entry into mitosis. researchgate.net |

Biological Activities in Preclinical and Cellular Models Excluding Human Clinical Data

In Vitro Cytotoxicity and Antiproliferative Activities in Cell Lines

Studies investigating the in vitro effects of beta-Rhodomycinone have demonstrated its potent activity against various cancer cell lines.

Dose-Response Profiling and Efficacy Studies in Various Cell Types

This compound has been evaluated for its cytotoxic effects across several human cancer cell lines. In studies using Streptomyces griseus isolate KJ623766, this compound (designated R1) was found to possess significant cytotoxic activity. It demonstrated a CD50 of 6.3 µg/mL against Caco2 cells and 9.45 µg/mL against Hela cells mdpi.comresearchgate.net. In contrast, its activity against the normal cell line Vero was considerably lower, with a CD50 of 64.8 µg/mL mdpi.comresearchgate.net. These findings suggest a degree of selectivity towards cancer cells compared to normal cells.

Further investigations have reported on related compounds. For instance, beta-rhodomycin-II, a related anthracycline, showed an IC50 of 12.1 μM against K562 cell lines mdpi.com. Rhodomycin (B1170733) B, another analogue, exhibited an IC50 of 8.8 μg/ml against Hela cells, while showing no significant cytotoxicity against L929 cells nih.gov.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Cell Line | Compound | IC50/CD50 (µg/mL) | Reference |

| Caco2 | β-rhodomycinone | 6.3 | mdpi.comresearchgate.net |

| Hela | β-rhodomycinone | 9.45 | mdpi.comresearchgate.net |

| Vero | β-rhodomycinone | 64.8 | mdpi.comresearchgate.net |

| K562 | β-rhodomycin-II | 12.1 | mdpi.com |

| Hela | Rhodomycin B | 8.8 | nih.gov |

Comparative Studies with Related Anthracyclines

This compound and its derivatives have been compared with other established anthracycline antibiotics. The cytotoxic activity of this compound against cancer cell lines has been noted as comparable to that of doxorubicin (B1662922) mdpi.com. A particularly notable comparison comes from the study of Oxaunomycin, which is identified as 7-O-(alpha-L-daunosaminyl)-beta-rhodomycinone. Oxaunomycin demonstrated approximately 100 times greater cytotoxic activity against leukemic L1210 cell cultures than doxorubicin researchgate.net.

Studies on DNA binding and antimicrobial activity indicate a structure-activity relationship among rhodomycin-type anthracyclines. The binding constants and mean attachment times of compounds like iremycin, beta-rhodomycin-I, and beta-rhodomycin-II increase in that serial order, correlating with their enhanced antimicrobial activity against Bacillus subtilis nih.gov. This suggests that modifications to the this compound structure can significantly influence its biological efficacy.

Effects on Microbial Growth and Antimicrobial Potency Studies

The antimicrobial potential of this compound and compounds containing its core structure has also been explored.

Antibacterial Activities against Specific Pathogens

Compounds derived from or related to this compound have demonstrated activity against Gram-positive bacteria. For instance, violamycin, a complex that includes this compound, exhibits strong antimicrobial activity against Gram-positive bacteria and mycobacteria capes.gov.br. Furthermore, studies on rhodomycinone analogues, such as Rhodomycin B, have shown potent antibacterial activity against Bacillus subtilis, with an observed Minimum Inhibitory Concentration (MIC) of 2 µg/mL nih.gov. Related compounds like beta-rhodomycin-I and beta-rhodomycin-II also show increasing antimicrobial activity, suggesting the this compound scaffold is associated with antibacterial effects nih.gov.

Inhibition of Viral Replication in Cell Culture Systems

Based on the available scientific literature, there is no direct evidence or published data specifically detailing the inhibition of viral replication by this compound in cell culture systems. While some studies have investigated the antiviral activities of other related anthracycline compounds or different classes of natural products against various viruses, this compound has not been prominently featured in such research. Consequently, its efficacy or mechanism of action in combating viral infections at the cellular level remains largely uncharacterized in the reviewed sources.

Structure Activity Relationship Sar Studies of Beta Rhodomycinone Derivatives

Impact of Aglycone Modifications on Biological Activity and Specificity

The aglycone, or non-sugar portion, of β-rhodomycinone is the core tetracyclic structure that enables the primary mechanism of action for many anthracyclines: DNA intercalation. Modifications to this scaffold can significantly alter the compound's biological and pharmacological properties.

The addition or modification of substituents on the aromatic rings of the anthracycline core can profoundly influence its biological activity by altering its electronic properties and steric profile. The reactivity of the aromatic system is influenced by the electron-donating or electron-withdrawing nature of these substituents. libretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (–OH) or methoxy (B1213986) (–OCH₃) generally increase the electron density of the aromatic rings. This can enhance the stacking interactions between the aglycone and DNA base pairs, a key aspect of intercalation. For instance, the 4-methoxy group in related anthracyclines like daunorubicin (B1662515) is known to influence potency. nih.gov Removal of this group, as in 4-demethoxydaunorubicin (idarubicin), leads to higher potency, suggesting that simple electron donation is not the only factor and that steric and lipophilic characteristics also play a significant role. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂) or cyano (–CN) decrease the electron density of the aromatic system. libretexts.org While this can destabilize the DNA-intercalated complex, it can also alter the molecule's redox potential, which is implicated in the generation of reactive oxygen species and subsequent cardiotoxicity. Strategic placement of EWGs could potentially modulate this effect. nih.gov

Table 1: General Effects of Aromatic Ring Substituents on Anthracycline Activity

| Substituent Type | Example Groups | General Effect on Ring Electron Density | Potential Impact on Biological Activity |

|---|---|---|---|

| Electron-Donating (Activating) | -OH, -OCH₃, -NH₂ | Increase | May enhance DNA stacking; influences potency and enzyme interactions. |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -C(O)R | Decrease | May alter redox potential and DNA binding affinity. |

| Halogens (Deactivating) | -F, -Cl, -Br | Decrease (Inductive) / Increase (Resonance) | Complex effects; strong inductive withdrawal often dominates, deactivating the ring. |

Specific modifications at the non-aromatic ring positions of the aglycone have been a major focus of SAR studies to improve the therapeutic index of anthracyclines.

C-7 Position: This is the site of glycosylation. The presence of a sugar at this position is paramount for activity. The stereochemistry of the C-7 hydroxyl group is critical for proper orientation of the sugar moiety in the DNA minor groove.

C-9 Position: Modification at the C-9 position significantly impacts activity. For example, the presence of a hydroxyl group at C-9 in doxorubicin (B1662922) and daunorubicin is important for hydrogen bonding with DNA. Replacing the C-9 hydroxyl with other groups or its complete removal, as in 9-deoxydoxorubicin, alters the biological profile and can affect the drug's interaction with topoisomerase II. nih.gov

C-10 Position: In the biosynthesis of rhodomycins, modifications at C-10 are key tailoring steps. Enzymes such as 10-hydroxylases can introduce a hydroxyl group at this position. oup.com This modification can influence the aglycone's conformation and its subsequent interactions. The substrate specificity of enzymes acting at C-10 often depends on the glycosylation state of the molecule, highlighting the interplay between different parts of the structure. oup.com

C-11 Position: The hydroxyl group at C-11 is considered to have a primary biological role. Studies have shown that 11-hydroxylated anthracyclines are generally more cytotoxic than their 11-deoxy counterparts.

Role of the Glycosidic Moiety in Biological Potency and Target Binding

The sugar portion of anthracyclines is not merely a solubilizing appendage but is essential for biological activity. nih.gov It interacts with the minor groove of DNA and with topoisomerase II, stabilizing the drug-DNA-enzyme ternary complex. researchgate.net Indeed, the aglycone alone typically shows a 70- to 100-fold decrease in activity compared to the glycosylated parent compound.

The identity and three-dimensional arrangement of the sugar(s) attached to the aglycone are critical determinants of potency and specificity.

Sugar Type: The vast majority of clinically effective anthracyclines possess an amino sugar, typically daunosamine (B1196630). Replacing this with other sugars can drastically alter activity. The development of derivatives with disaccharides or oligosaccharides is an area of active research aimed at enhancing DNA recognition and antitumor efficacy. nih.govresearchgate.net

Stereochemistry: The stereochemistry of the sugar is crucial. For example, the beta-anomer of doxorubicin binds much more weakly to DNA than the naturally occurring alpha-anomer, with a binding constant over two orders of magnitude lower. nih.gov This demonstrates the importance of the precise orientation of the sugar in the DNA minor groove for effective binding and subsequent biological action. nih.gov The axial orientation of additional sugar residues in some disaccharide analogues has been found to be critical for cytotoxic activity. nih.gov

The amino group at the C-3' position of the daunosamine sugar is a key functional group, typically protonated at physiological pH, which allows for favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Acylation/Alkylation: Modifications such as acylation of the 3'-amino group may reduce cytotoxicity. However, other modifications, such as the creation of formamidine (B1211174) derivatives, have been shown to increase anticancer activity and genotoxicity in vitro, suggesting that chemical transformation at the C-3' position is a viable strategy for developing more potent analogues. nih.gov

Replacement of Amino Group: Replacing the amino group with a smaller, neutral group like a hydroxyl can sometimes maintain cytotoxic effects while potentially overcoming mechanisms of multidrug resistance. usp.br The creation of analogues with an oxazoline (B21484) ring fused to the sugar has also yielded compounds with promising increases in anticancer activity. nih.gov These findings underscore that while the basic amine is important, it is not irreplaceable, and novel functionalities can be introduced to enhance desired properties. nih.gov

Table 2: Impact of Sugar Modifications on Anthracycline Activity

| Modification Type | Specific Change | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Stereochemistry | Change from α- to β-anomer (Doxorubicin) | >100-fold decrease in DNA binding constant. | nih.gov |

| Amino Group (C-3') | Replacement with hydroxyl group | Can maintain cytotoxicity and avert multidrug resistance. | usp.br |

| Formation of oxazoline ring | Increased anticancer activity and apoptosis induction. | nih.gov | |

| Glycosylation State | Removal of sugar (aglycone only) | 70-100 fold decrease in activity. |

Correlation between Molecular Structure and DNA Intercalation Properties

The primary mechanism of action for many anthracyclines is their ability to intercalate into DNA, disrupting replication and transcription and ultimately leading to cell death. nih.govresearchgate.net This process is highly dependent on the molecule's structure.

The flat, planar, hydrophobic anthraquinone (B42736) ring system of the aglycone is the intercalating moiety. acs.org It inserts itself between the base pairs of the DNA double helix, with its long axis generally perpendicular to the helix axis. nih.govmdpi.com This insertion causes a local unwinding and lengthening of the DNA duplex. mdpi.com

The stability of this intercalated complex is governed by several factors:

Planarity and Aromaticity: The extensive π-system of the tetracyclic core allows for favorable stacking interactions with the DNA bases. Modifications that disrupt this planarity would be expected to severely diminish intercalating ability and biological activity.

Electrostatic Interactions: The protonated amino sugar in the minor groove provides a crucial electrostatic anchor to the phosphate backbone of DNA, stabilizing the entire complex. mdpi.com

Hydrogen Bonding: Specific hydrogen bonds between the substituents on the aglycone (e.g., the C-9 hydroxyl) and the functional groups of the DNA bases provide additional stability and can confer sequence preference.

Steric Factors: The sugar moiety resides in the minor groove, and its size, shape, and orientation can influence the stability of the intercalated complex. Bulky modifications to the sugar or the aglycone can create steric hindrance that prevents or weakens intercalation. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Beta Rhodomycinone Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are foundational for separating beta-Rhodomycinone from complex mixtures and achieving the high purity required for structural elucidation and further studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is indispensable for assessing the purity of isolated this compound and its related analogues, as well as for quantifying their presence. Semi-preparative HPLC has been successfully employed to purify cytotoxic metabolites, including this compound (designated as R1), yielding reproducible amounts nih.gov. For instance, a semi-preparative HPLC system utilizing a Kromasil ODS preparative column (10 mm × 250 mm) with a flow rate of 4 mL/min and UV detection at 254 nm has been used for the recovery of pure compounds nih.gov. HPLC methods, particularly reversed-phase HPLC with UV detection (RP-HPLC-UVD), are established for the quantitative determination and purity assessment of compounds like thebaine, demonstrating their utility in quality control thermofisher.com. Generally, HPLC techniques are capable of achieving high purity levels, often exceeding 95%, for isolated compounds nerc.ac.uk.

Table 8.1.1: Representative HPLC Conditions for Rhodomycin (B1170733) Purification

| Parameter | Condition | Reference |

| Column | Kromasil ODS preparative column (10 mm × 250 mm) | nih.gov |

| Mobile Phase | Not explicitly detailed for analytical purity, but gradient elution with water and acetonitrile (B52724) is common thermofisher.comiaea.org. | thermofisher.comiaea.org |

| Flow Rate | 4 mL/min | nih.gov |

| Detection | UV detection at 254 nm | nih.gov |

| Purity Achieved | >95% | nerc.ac.uk |

Preparative Chromatography for Isolation

Preparative chromatography, including Thin Layer Chromatography (TLC) and column chromatography, plays a vital role in the initial isolation and purification of this compound from crude extracts. Preparative TLC, often using silica (B1680970) gel plates, is a common technique for the partial purification of antimicrobial products from fermentation broths mdpi.comnih.govresearchgate.net. Solvent systems such as Chloroform (B151607): methanol (B129727): 25% aqueous NH3 (85:14:1) have been effectively used to resolve complex mixtures into distinct bands mdpi.comnih.govresearchgate.net. For larger-scale purification, column chromatography employing stationary phases like silica gel or cross-linked dextran (B179266) gels (e.g., Sephadex LH-20) with various solvent gradients is employed researchgate.netgoogle.comgoogle.com. These methods have enabled the isolation of this compound in reproducible amounts, with reported yields of approximately 5 mg/L for metabolite R1 nih.govresearchgate.netresearchgate.net. Specific isolation procedures have yielded quantities such as 68 mg of this compound after preparative TLC researchgate.netgoogle.com.

Table 8.1.2: Preparative Chromatography Isolation Yields and Conditions

| Compound | Isolation Method | Yields (approx.) | Key Solvents/Stationary Phase | Reference |

| β-Rhodomycinone (R1) | Bioassay-guided fractionation, Semi-preparative HPLC | 5 mg/L | Kromasil ODS column nih.gov; Chloroform: Methanol: 25% aq. NH3 (85:14:1) mdpi.comnih.govresearchgate.net | nih.govresearchgate.net |

| β-Rhodomycinone | Preparative TLC (Silica gel 60 PF254), Column chromatography (Sephadex LH-20) | 68 mg | Chloroform:methanol (20:1) researchgate.netgoogle.com; Benzene-acetone-formic acid (100:20:1) researchgate.netgoogle.com | researchgate.netgoogle.com |

| ε-Rhodomycinone | Fermentation with adsorbent (e.g., Diaion HP-20) | 200-300 mg/L | Polystyrene resin (Amberlite XAD-7) or Diaion HP-20 googleapis.com | googleapis.com |

Mass Spectrometry-Based Methods for Detection and Characterization in Complex Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is crucial for the sensitive detection, identification, and structural characterization of this compound and its related compounds within complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS techniques, including LC-ESI-MS, are instrumental in identifying and profiling metabolites, providing detailed insights into biosynthetic pathways and metabolic transformations nih.govthermofisher.comgoogleapis.comnih.govresearchgate.netnih.govutupub.fijmb.or.krmdpi.com. LC-ESI-MS has been specifically utilized for the structure determination of beta- and gamma-rhodomycinone nih.gov. These methods allow for the separation of compounds based on their chromatographic properties, followed by mass analysis to determine their mass-to-charge ratio (m/z) thermofisher.comresearchgate.netjmb.or.kr. LC-MS/MS further enhances identification by fragmenting precursor ions, generating characteristic MS/MS spectra that can be compared against spectral libraries or used for de novo structural elucidation thermofisher.comresearchgate.netnih.gov. The use of high-resolution accurate mass (HRAM) MS systems aids in calculating empirical formulae, thereby improving the confidence in metabolite identification nih.gov.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Biosynthetic Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structures of this compound and its biosynthetic intermediates by analyzing their fragmentation patterns nih.govgoogleapis.comresearchgate.netnih.govutupub.fijmb.or.krmdpi.comresearchgate.netnih.gov. Collision-induced dissociation (CID) is a common method used to fragment precursor ions, yielding product ions whose masses and relative abundances provide structural information researchgate.netnih.govnih.gov. Techniques such as precursor ion scanning, neutral loss scanning, and product ion scanning are employed to specifically detect and characterize metabolites utupub.fi. By analyzing these fragmentation pathways, researchers can confirm the presence of specific functional groups and structural motifs, thereby validating the identity of this compound and related compounds in complex biological matrices researchgate.netnih.govmdpi.comnih.gov.

Spectrophotometric and Fluorometric Assays for Quantification

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are vital for the characterization and purity assessment of this compound due to its chromophoric nature. While direct fluorometric quantification of this compound is not extensively detailed in the provided literature, UV-Vis spectrophotometry is routinely used for its identification.

UV-Vis spectrophotometry is employed to record the absorption spectra of rhodomycin analogues, revealing characteristic peaks that aid in their identification nih.govmdpi.comnih.govresearchgate.net. These spectra typically exhibit absorption bands in specific wavelength ranges, such as around 297 nm, and in the visible region between 492-497 nm, 522-526 nm, and 557-562 nm nih.govresearchgate.net. Such spectral data, obtained in solvents like methanol, are crucial for confirming the presence of the anthracycline chromophore and for assessing the purity of isolated compounds thermofisher.comnerc.ac.uknih.govresearchgate.net. Although fluorometric assays are widely used in bioanalytical research for quantifying various molecules and enzyme activities google.comresearchgate.netlcms.cznih.govmdpi.com, their specific application for the direct quantification of this compound itself is not prominently featured in the reviewed literature.

Table 8.3.1: Characteristic UV-Vis Absorption Peaks for Rhodomycin Analogues

| Wavelength Range (nm) | Description | Reference |

| ~297 | Characteristic UV absorption peak | nih.govresearchgate.net |

| 492-497 | Characteristic visible absorption peak | nih.govresearchgate.net |

| 522-526 | Characteristic visible absorption peak | nih.govresearchgate.net |

| 557-562 | Characteristic visible absorption peak | nih.govresearchgate.net |

List of Compounds Mentioned:

this compound (β-Rhodomycinone, β-RMN)

gamma-Rhodomycinone (γ-Rhodomycinone)

alpha2-Rhodomycinone (α2-RMN)

epsilon-Rhodomycinone (B1195070) (ε-RMN)

gamma isoRhodomycinone (γ isoRMN)

Rhodomycin B (β-rhodomycin I)

Rhodomycin A (β-rhodomycin II)

Cosmomycin D (CosD)

Aclacinomycin A

Aclacinomycin T

Obelmycin

E-rhodomycinone (ε-rhodomycinone)

ε-isorhodomycinone

β-pyrromycinone

Rhodomycins RDC

Genistein

Biosensor Technologies for Real-Time Detection and Binding Studies

Biosensor technologies offer advanced capabilities for the real-time detection and detailed study of molecular interactions, making them invaluable tools in the research of complex compounds like this compound. Given that this compound belongs to the anthracycline class, known for its DNA-intercalating properties, biosensors can elucidate its binding mechanisms, affinities, and kinetics with biological targets, such as DNA. These technologies enable label-free, sensitive, and often rapid analysis, providing critical insights that complement traditional biochemical assays.

Electrochemical Biosensors

Electrochemical biosensors have emerged as a powerful platform for the quantitative analysis of various analytes, including pharmaceutical compounds. Their advantages include cost-effectiveness, simplicity of operation, high sensitivity, and the potential for miniaturization and real-time monitoring mdpi.compeerj.commdpi.com. For studying anthracyclines like this compound, electrochemical biosensors often employ DNA as a biorecognition element. The principle of detection typically relies on the interaction between the anthracycline and DNA, such as intercalation, which alters the electrochemical properties of the DNA-modified electrode mdpi.comresearchgate.netfrontiersin.org.

These interactions can be detected through changes in electron transfer resistance or the redox signals of guanine (B1146940) and adenine (B156593) bases within the DNA strand mdpi.comresearchgate.net. Nanomaterials, such as silver nanoparticles (AgNPs), platinum nanoparticles (PtNPs), and graphene, are frequently incorporated into electrode designs to enhance the surface area, improve electron transfer kinetics, and boost sensitivity mdpi.commdpi.com. Research on related anthracyclines, such as doxorubicin, daunorubicin, and idarubicin, has demonstrated detection limits in the picomolar to nanomolar range using advanced electrochemical biosensor platforms researchgate.net. For instance, electrochemical DNA biosensors have achieved detection limits as low as 0.01 nM for doxorubicin, indicating their potential for highly sensitive analysis of DNA-anthracycline binding events researchgate.net.

Surface Plasmon Resonance (SPR) Biosensors

Surface Plasmon Resonance (SPR) biosensors provide a label-free, real-time method for monitoring molecular interactions, making them exceptionally useful for studying binding kinetics and affinities ceitec.cznih.govnih.gov. In an SPR system, one interacting molecule (e.g., DNA) is immobilized on a sensor surface, and the other molecule (e.g., this compound) in solution is passed over it. Binding events cause changes in the refractive index at the sensor surface, which are detected as shifts in the SPR signal mdpi.comnih.gov.

SPR technology is capable of detecting molecules as small as 100 Da in real-time and is well-suited for high-throughput screening of small molecules and for characterizing binding events, including those involving DNA intercalation or groove binding nih.govsci-hub.se. The ability to obtain kinetic data (association and dissociation rates) and affinity constants (KD) directly from SPR measurements offers a comprehensive understanding of how this compound interacts with its targets. Furthermore, SPR imaging (SPRi) allows for multiplexed analysis, enabling the simultaneous study of interactions with multiple targets or under various conditions nih.gov.

Aptamer-Based Biosensors

Aptamer-based biosensors, or aptasensors, leverage the high specificity and affinity of aptamers—short, single-stranded DNA or RNA molecules—for target molecules mdpi.com. Aptamers can be selected to bind to a wide range of targets, including small molecules like anthracyclines. These biosensors can be designed using various transduction methods, including electrochemical and optical techniques, to detect the binding of the aptamer to the target compound. Aptasensors offer advantages such as good selectivity, sensitivity, and the potential for rapid assay development, making them a promising avenue for real-time detection and binding studies of compounds like this compound mdpi.com.

Research Findings and Data

Biosensor technologies have been instrumental in dissecting the complex interactions of anthracyclines with DNA, providing quantitative data on binding affinities and kinetics. For example, electrochemical biosensors have been developed to study the intercalation of anthracyclines into DNA, observing changes in electrochemical signals that correlate with the extent of binding mdpi.comresearchgate.net. SPR has been employed to measure the real-time binding of various DNA-binding agents, providing kinetic parameters crucial for understanding drug efficacy and mechanism of action nih.govsci-hub.se.

| Biosensor Type | Analyte Studied (Related Anthracyclines) | Binding Interaction Studied | Reported Detection Limit | Key Technology Principle |

| Electrochemical DNA Nanobiosensor | Epirubicin, Doxorubicin, Idarubicin | DNA Intercalation | 0.01 nM (Doxorubicin) | DNA immobilized on electrode; detection via shifts in DNA base oxidation potentials mdpi.comresearchgate.net |

| Polyaniline (PANI)-based sensor | Doxorubicin, Daunorubicin, Idarubicin | DNA Interaction | 0.01 nM (Doxorubicin) | DNA probe immobilized on PANI electrode; detection via changes in electron transfer resistance researchgate.net |

| Biolayer Interferometry (BLI) | Doxorubicin | DNA Binding | Not specified | Label-free, real-time monitoring of mass changes upon binding to immobilized DNA sci-hub.se |

| Surface Plasmon Resonance (SPR) | Various small molecules, DNA-binding agents | Molecular Interactions | ~100 Da molecule size | Label-free, real-time detection of refractive index changes at sensor surface nih.gov |

| DNA-based Electrochemical Biosensor | Mitoxantrone (Anthracycline analogue) | DNA Intercalation | Not specified | DNA as recognition element; amplified detection using ZIF-8/Ionic Liquid frontiersin.org |

These findings highlight the utility of biosensor technologies in characterizing the molecular interactions of anthracyclines. By adapting these methodologies, researchers can gain detailed insights into the binding behavior of this compound with DNA and other potential biological targets, contributing significantly to its pharmacological and toxicological understanding.

Biotechnological Production and Strain Improvement

Fermentation Optimization Strategies for Enhanced beta-Rhodomycinone Production

Optimizing the fermentation process is a critical step in maximizing the yield of secondary metabolites like this compound. This involves a multi-faceted approach, tuning both the nutritional and physical environment of the producing strain to favor antibiotic synthesis over simple biomass growth.

The composition of the culture medium and the physical parameters of the fermentation are fundamental factors that govern the productivity of Streptomyces strains. Statistical methods, such as response surface methodology (RSM), are frequently employed to identify the optimal combination of variables, as the interaction between different factors can be complex. serbiosoc.org.rs